4-(4-((1H-imidazol-1-yl)methyl)piperidine-1-carbonyl)-1-(3-methoxyphenyl)pyrrolidin-2-one
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Overview
Description
4-(4-((1H-imidazol-1-yl)methyl)piperidine-1-carbonyl)-1-(3-methoxyphenyl)pyrrolidin-2-one is a complex organic compound that features multiple functional groups, including an imidazole ring, a piperidine ring, and a pyrrolidinone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((1H-imidazol-1-yl)methyl)piperidine-1-carbonyl)-1-(3-methoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the piperidine ring: This step often involves nucleophilic substitution reactions where the imidazole derivative reacts with a piperidine precursor.
Formation of the pyrrolidinone ring: This can be synthesized through cyclization reactions involving amide formation.
Final assembly: The final compound is assembled through a series of coupling reactions, often using reagents like carbodiimides for amide bond formation.
Industrial Production Methods
Industrial production of such compounds typically involves optimizing the synthetic route for scalability, yield, and purity. This may include:
Catalysis: Using catalysts to increase reaction rates and selectivity.
Flow chemistry: Implementing continuous flow reactors for better control over reaction conditions.
Purification: Employing techniques like crystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-((1H-imidazol-1-yl)methyl)piperidine-1-carbonyl)-1-(3-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens, alkylating agents, and acylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Utilizing its unique chemical properties in material science or catalysis.
Mechanism of Action
The mechanism of action of 4-(4-((1H-imidazol-1-yl)methyl)piperidine-1-carbonyl)-1-(3-methoxyphenyl)pyrrolidin-2-one would depend on its specific biological target. Generally, such compounds might:
Bind to receptors: Interacting with specific proteins or enzymes.
Modulate pathways: Affecting signaling pathways within cells.
Inhibit enzymes: Blocking the activity of enzymes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
4-(4-((1H-imidazol-1-yl)methyl)piperidine-1-carbonyl)-1-phenylpyrrolidin-2-one: Lacks the methoxy group on the phenyl ring.
4-(4-((1H-imidazol-1-yl)methyl)piperidine-1-carbonyl)-1-(3-chlorophenyl)pyrrolidin-2-one: Contains a chlorine substituent instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 4-(4-((1H-imidazol-1-yl)methyl)piperidine-1-carbonyl)-1-(3-methoxyphenyl)pyrrolidin-2-one may confer unique electronic and steric properties, potentially affecting its biological activity and chemical reactivity.
Properties
IUPAC Name |
4-[4-(imidazol-1-ylmethyl)piperidine-1-carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-28-19-4-2-3-18(12-19)25-14-17(11-20(25)26)21(27)24-8-5-16(6-9-24)13-23-10-7-22-15-23/h2-4,7,10,12,15-17H,5-6,8-9,11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUHGHSAZUFXMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)CN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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